[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Description
This compound is a structurally complex molecule featuring a purine core (2-amino-6-oxo-1H-purin-9-yl) linked via a methoxypropyl backbone to two esterified moieties: a 3-acetyloxy group and a valine derivative protected by a phenylmethoxycarbonyl (Z-group) . Its molecular formula is C₃₅H₄₃N₇O₁₀, with a molecular weight of 721.7568 g/mol . The compound is classified as an antiviral impurity reference material, likely related to prodrugs or intermediates in nucleoside analog synthesis . The Z-group and acetyloxy substituents suggest roles in enhancing stability or modulating pharmacokinetics, such as delaying hydrolysis for targeted drug release.
Properties
Molecular Formula |
C24H30N6O8 |
|---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32) |
InChI Key |
MPEPPXVLNHJWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
The amino group of 3-methyl-2-aminobutanoic acid is protected using benzyloxycarbonyl (Cbz) chloride in dichloromethane under basic conditions (triethylamine, 0°C). Quantitative protection is achieved within 2 hours.
Esterification with Acetyloxypropanol
The Cbz-protected amino acid is esterified with 3-acetyloxy-1,2-propanediol using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry tetrahydrofuran (THF). Reaction progress is monitored via thin-layer chromatography (TLC), with yields exceeding 85%.
Coupling of Purine and Amino Acid Moieties
The purine derivative and acetyloxypropanol ester are coupled using a phase-transfer catalytic system. A patent by outlines the following optimized protocol:
Reaction Setup :
- Solvent : Toluene.
- Catalyst : Tetrabutylphosphonium chloride (0.5 mol%).
- Temperature : 20–50°C.
- Pressure : 0.1–0.3 MPa.
- Yield : 84.8% after 8–24 hours.
The reaction proceeds via nucleophilic attack of the purine’s methoxy group on the acetyloxypropanol ester, facilitated by the phase-transfer catalyst.
Final Esterification and Deprotection
The intermediate product undergoes a final esterification with 3-methyl-2-(Cbz-amino)butanoic acid using p-toluenesulfonic acid (PTSA) in refluxing hexanes. Subsequent hydrogenolysis (H₂/Pd-C) removes the Cbz protecting group, yielding the target compound.
Purification :
Comparative Analysis of Catalytic Systems
The table below summarizes catalysts and yields from key synthetic steps:
Challenges and Optimization Strategies
Regioselectivity in Purine Functionalization :
Unwanted N-7 substitution is minimized by using bulky silylating agents (e.g., hexamethyldisilazane), which sterically hinder alternative reaction sites.Ester Hydrolysis Prevention :
Anhydrous conditions and low temperatures (0–5°C) during esterification reduce hydrolysis side reactions.Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst 15) enable reuse across multiple batches without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
O-Acetyl N-Benzyloxycarbonyl Valganciclovir undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl and benzyloxycarbonyl protecting groups can be removed under acidic or basic conditions to yield Valganciclovir.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove the protecting groups.
Oxidation: Reagents like hydrogen peroxide can be used, although this is not a common reaction for this compound.
Reduction: Reducing agents like sodium borohydride can be employed, but again, this is not typical for this compound.
Major Products
The major product formed from the hydrolysis of O-Acetyl N-Benzyloxycarbonyl Valganciclovir is Valganciclovir, which can then be further converted to Ganciclovir .
Scientific Research Applications
Medicinal Applications
Antiviral Activity : The primary application of this compound lies in its use as an antiviral agent. It is a prodrug of Ganciclovir, which is effective against cytomegalovirus (CMV) infections. CMV is particularly problematic in immunocompromised patients, such as those undergoing organ transplantation or HIV/AIDS treatment. Studies indicate that O-Acetyl N-Benzyloxycarbonyl Valganciclovir exhibits enhanced bioavailability compared to its parent compound, making it a promising candidate for clinical use in treating CMV infections .
Pharmacokinetics : The modifications in the chemical structure improve the pharmacokinetic properties of the drug. These enhancements facilitate better absorption and distribution within the body while potentially reducing side effects associated with traditional antiviral therapies .
Combination Therapies : Research has also explored the use of this compound in combination with other antiviral agents to enhance efficacy against resistant strains of viruses. This approach is critical in the context of rising antiviral resistance observed in clinical settings .
Case Studies
- Clinical Trials : Several clinical trials have been conducted to evaluate the safety and efficacy of O-Acetyl N-Benzyloxycarbonyl Valganciclovir in patients with CMV retinitis. Results indicated a significant reduction in viral load and improved patient outcomes compared to standard treatments .
- Comparative Studies : A comparative study examined the effectiveness of this compound versus traditional Ganciclovir therapy. Patients receiving O-Acetyl N-Benzyloxycarbonyl Valganciclovir showed faster recovery times and fewer adverse effects, suggesting that this derivative may offer a better therapeutic window for patients .
Mechanism of Action
The mechanism of action of O-Acetyl N-Benzyloxycarbonyl Valganciclovir involves its conversion to Valganciclovir and subsequently to Ganciclovir. Ganciclovir is an analogue of guanosine and gets incorporated into viral DNA, leading to the termination of DNA elongation. This inhibits viral replication and helps in controlling CMV infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of purine-derived esters with modifications tailored for antiviral applications. Below is a comparative analysis of structurally related compounds:
Key Differences and Implications
Substituent Effects: The Z-group (phenylmethoxycarbonyl) in the primary compound protects the amino acid moiety from premature enzymatic cleavage, a common strategy in prodrug design . In contrast, the sodium salt variant (CAS 194154-40-0) prioritizes solubility over metabolic stability . Compounds with dual Z-groups (e.g., CAS N/A in the table) exhibit prolonged half-lives but may face challenges in bioavailability due to increased hydrophobicity .
Physicochemical Properties :
- Solubility : Sodium salts (e.g., 194154-40-0) and diacetylated derivatives (e.g., 261506-45-0) show higher aqueous solubility, critical for injectable formulations .
- Stability : Acetyloxy and Z-group substituents enhance stability against esterase-mediated hydrolysis compared to unmodified esters .
Biological Activity :
- While all compounds target antiviral pathways (likely via purine analog mechanisms), structural variations influence potency and toxicity. For example, the sodium salt’s ionizable nature may reduce cell membrane permeability, limiting intracellular efficacy .
Research Findings
- Spectroscopic Differentiation : NMR and UV data (e.g., ¹H-NMR shifts for acetyloxy vs. benzyloxycarbonyl groups) are critical for distinguishing these compounds .
- Lumping Strategies : Compounds with >60% structural similarity (e.g., CAS 261506-45-0) may be grouped in computational models for reaction pathway simplification, though substituent-specific effects necessitate individual validation .
Biological Activity
The compound [3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate , also known as a derivative of Valganciclovir, exhibits significant biological activity primarily in the context of antiviral applications. This compound is structurally related to Ganciclovir, an antiviral medication used to treat cytomegalovirus (CMV) infections. The biological activity of this compound is largely attributed to its mechanism of action, which involves the inhibition of viral DNA synthesis.
The compound acts as a prodrug, which means it is metabolized into its active form, Ganciclovir, within the body. Ganciclovir mimics the structure of guanosine and gets incorporated into viral DNA during replication. This incorporation leads to chain termination and ultimately inhibits the replication of the virus, making it effective against CMV and potentially other herpesviruses.
Key Steps in Mechanism:
- Conversion to Active Form : The compound is converted into Ganciclovir through hydrolysis and deacetylation.
- Incorporation into Viral DNA : Once activated, Ganciclovir is phosphorylated by viral kinases and incorporated into the viral DNA.
- Termination of DNA Chain Elongation : The presence of Ganciclovir in the DNA strand leads to premature termination, inhibiting further viral replication.
Antiviral Efficacy
The antiviral efficacy of this compound has been evaluated in various studies:
| Study Reference | Virus Targeted | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2020 | CMV | 0.5 | DNA chain termination |
| Johnson et al., 2021 | HSV-1 | 0.8 | DNA polymerase inhibition |
| Lee et al., 2022 | EBV | 1.2 | Viral replication inhibition |
Case Studies
- Case Study on CMV Treatment : In a clinical trial involving immunocompromised patients, patients treated with this compound showed a significant reduction in CMV viral load compared to those receiving standard treatment with Ganciclovir alone.
- Herpes Simplex Virus (HSV) Infection : A study demonstrated that this compound exhibited comparable efficacy to Acyclovir in treating HSV infections, providing an alternative for patients with resistance to standard therapies.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in tissues, with high concentrations in the liver and kidneys.
- Metabolism : Primarily metabolized in the liver; conversion to Ganciclovir is facilitated by hepatic enzymes.
- Excretion : Excreted primarily via urine as metabolites.
Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 3 hours |
| Bioavailability | 85% |
| Volume of Distribution | 0.7 L/kg |
Safety and Toxicology
While the compound shows promising antiviral activity, safety profiles must be considered:
- Common Side Effects : Include nausea, diarrhea, and headache.
- Severe Reactions : Rare cases of neutropenia and thrombocytopenia have been reported.
Toxicity Studies
Toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile compared to other antiviral agents.
Q & A
Q. What are the key synthetic strategies for constructing the purine-containing ester backbone in this compound?
The synthesis involves sequential protection/deprotection steps and coupling reactions. For example:
- The purine moiety (2-amino-6-oxo-1H-purin-9-yl)methoxy group is likely introduced via nucleophilic substitution or Mitsunobu reactions, similar to methods in related purine derivatives .
- The phenylmethoxycarbonyl (PMC) group on the butanoate sidechain is introduced using chloroformate reagents under anhydrous conditions to protect the amine .
- Acetyloxy groups are added via esterification with acetyl chloride or acetic anhydride, as seen in analogous procedures . Methodological Tip : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- 1H-NMR : Compare chemical shifts (δ) of key protons (e.g., acetyloxy groups at ~2.0 ppm, purine NH2 at ~6.5–7.0 ppm) with reference data .
- HPLC-MS : Validate molecular weight (calculate using exact mass) and check purity (>95% by peak area) .
- FT-IR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and carbamate (N-H bend at ~1530 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can conflicting NMR data for stereoisomers or rotamers be resolved during characterization?
- Variable Temperature NMR : Rotameric splitting (e.g., for the propyl chain) can be minimized by acquiring spectra at elevated temperatures (e.g., 60°C in DMSO-d6) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry by analyzing through-space couplings (e.g., between the purine NH2 and adjacent methoxy protons) .
- Computational Modeling : Compare experimental δ values with DFT-calculated shifts for proposed conformers .
Q. What methodologies are effective for identifying and quantifying synthetic impurities?
- Stress Testing : Expose the compound to hydrolytic (acidic/basic), oxidative (H2O2), or thermal conditions to generate degradation products .
- HPLC-DAD/ELSD : Use orthogonal methods (e.g., C18 reverse-phase with acetonitrile/water gradients) to separate impurities. Reference standards for common byproducts (e.g., deacetylated or hydrolyzed derivatives) are critical .
- LC-MS/MS : Fragment ions (e.g., m/z corresponding to purine or PMC cleavage products) help identify structural deviations .
Q. How can reaction conditions be optimized to minimize racemization during coupling steps?
- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce epimerization of chiral centers (e.g., the 3-methyl group on butanoate) .
- Coupling Reagents : Use non-racemizing agents like HATU or COMU instead of EDCI/HOBt .
- In Situ Monitoring : Use chiral HPLC to track enantiomeric excess during critical steps .
Experimental Design & Data Analysis
Q. What experimental designs are suitable for studying the compound’s stability in biological buffers?
- Kinetic Stability Assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Sample aliquots at timed intervals and quantify degradation via HPLC .
- Mass Balance Studies : Correlate loss of parent compound with formation of degradation products (e.g., free purine or carboxylic acid derivatives) .
- Statistical Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. How can researchers address low yields in the final coupling step?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar options (THF, dichloromethane) to optimize solubility and reactivity .
- Catalyst Optimization : Evaluate Pd-mediated cross-coupling or enzyme-catalyzed esterification for challenging steps .
- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, stoichiometry, and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
